

Technical Support Center: Cetrotide (Cetrorelix Acetate) Stability

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Compound of Interest				
Compound Name:	Cetrotide			
Cat. No.:	B612324	Get Quote		

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Cetrotide** (cetrorelix acetate) in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Cetrotide** and why is its stability a critical concern?

A1: **Cetrotide** (cetrorelix acetate) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is used in assisted reproductive technologies to prevent premature ovulation.[1] As a peptide, its stability in aqueous solutions is a primary concern for researchers. Degradation, aggregation, or precipitation can lead to a loss of biological activity, impacting experimental outcomes, therapeutic efficacy, and safety.[1][3][4]

Q2: What are the primary degradation pathways for **Cetrotide** in solution?

A2: The main stability issues for **Cetrotide** in aqueous solutions are chemical degradation and physical instability. The primary degradation pathways include:

- Hydrolysis: Cleavage of peptide bonds, particularly under acidic or alkaline conditions.[1]
- Aggregation and Gel Formation: Cetrotide has a known tendency to self-associate and form aggregates or gels in aqueous solutions, which can lead to precipitation and loss of active



compound.[1][3][5]

- Racemization: Conversion of L-amino acids to D-amino acids, which can alter the peptide's conformation and activity.[1]
- Deamidation: Particularly of the C-terminal D-alanine-amide, leading to the formation of a free acid degradant.

Q3: How does pH affect the stability of **Cetrotide** in experimental buffers?

A3: The stability of **Cetrotide** is highly dependent on pH.[1] Forced degradation studies show that the peptide is susceptible to degradation under both strongly acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions.[1][7] For experimental purposes, maintaining a pH between 4.0 and 6.0 is generally recommended to ensure stability and prevent aggregation.[8] [9][10] While deamidation may be slower at higher pH, other degradation pathways can be accelerated, especially at elevated temperatures.[6]

Q4: I observed precipitation after dissolving **Cetrotide** in my aqueous buffer. What is the cause and how can I prevent it?

A4: Precipitation is a common issue, often caused by aggregation.[3] **Cetrotide**'s propensity to aggregate is concentration-dependent. Studies have identified a critical aggregation concentration (CAC) of approximately 0.04 mg/mL (~0.03 mM) in 10 mM ammonium acetate buffer at pH 7.0.[5][11] Above this concentration, the peptide is more likely to form larger aggregates and precipitate.

To prevent this:

- Work with concentrations below the CAC whenever possible.
- Prepare solutions fresh and use them immediately, as aggregation can be time-dependent.
 [11]
- If using a stock solution in an organic solvent like DMSO, add the stock dropwise to the prewarmed aqueous buffer while gently vortexing to avoid "solvent-shift" precipitation.



Q5: What is the recommended procedure for preparing and storing **Cetrotide** solutions for experiments?

A5: **Cetrotide** is typically supplied as a lyophilized powder, which is the most stable form.[1][3] For experiments, it should be reconstituted immediately before use.[3]

- Reconstitution: Use sterile Water for Injection or a suitable buffer (e.g., a citrate buffer at pH 5.0-6.0). Avoid vigorous shaking which can promote aggregation.[10]
- Storage of Solutions: Aqueous solutions of **Cetrotide** are not stable and should be used immediately.[3] If a stock solution must be prepared (e.g., in DMSO), it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[12][13]

Technical Data Summary

The following tables summarize key properties and stability data for **Cetrotide** acetate.

Table 1: Physicochemical Properties of Cetrorelix Acetate

Property	Value	Reference
Molecular Formula	C ₇₀ H ₉₂ ClN ₁₇ O ₁₄ (free base)	[7]
Molecular Weight	1431.1 g/mol	[7][12]
Appearance	White to off-white, amorphous, hygroscopic powder	[1][7]
Solubility in Water	Approx. 8 mg/mL	[1][3]
Solubility (Other)	Slightly soluble in DMSO and methanol	[1][12]
Storage (Solid)	-20°C	[12]

Table 2: Aggregation and Degradation Data in Aqueous Solutions



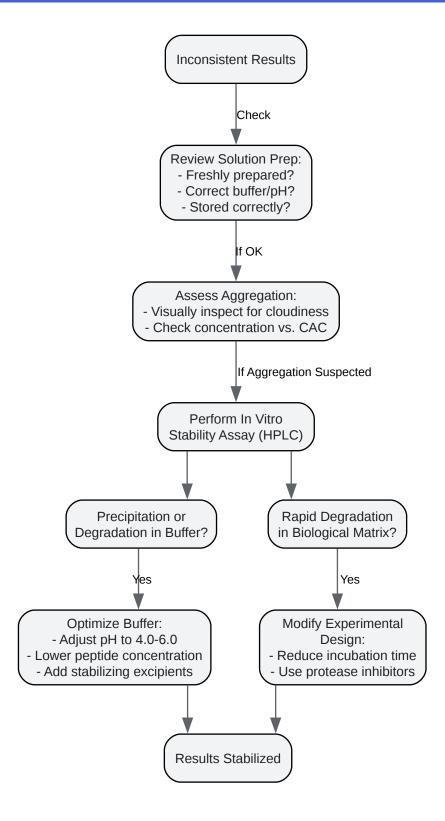
Parameter	Condition	Value/Observation	Reference
Critical Aggregation Concentration (CAC)	10 mM Ammonium Acetate, pH 7.0	~0.04 mg/mL (~0.03 mM)	[5][11]
Onset of Aggregation (NMR)	Neat H ₂ O, concentration- dependent	Begins just above 0.1 mM	[11]
Forced Degradation (Acid Hydrolysis)	1 mg/mL in 0.1 N HCl @ 60°C, 24h	Significant degradation	[1][7]
Forced Degradation (Alkaline Hydrolysis)	1 mg/mL in 0.1 N NaOH @ RT, 8h	Significant degradation	[1][7]
Stability in Formulation (pH 4.5-6.0)	Stored at 2-8°C for 7.5 months	No reportable related substances detected	[6]

Troubleshooting Guide

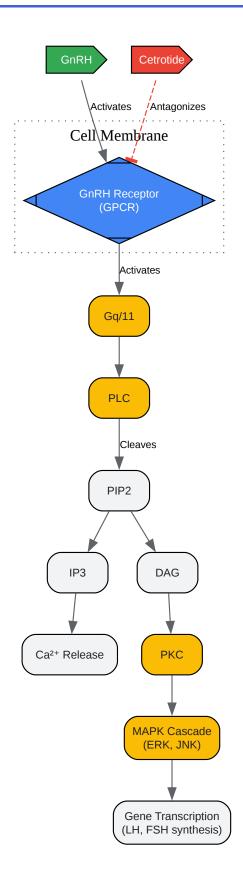
Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of peptide instability. The troubleshooting workflow below can help identify the root cause.









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